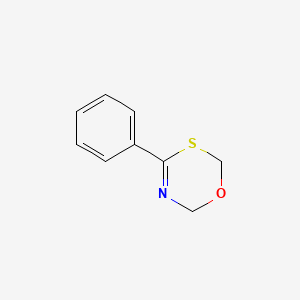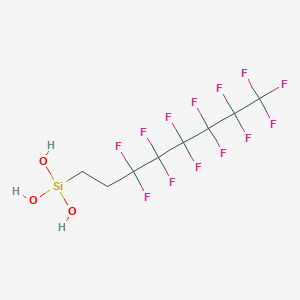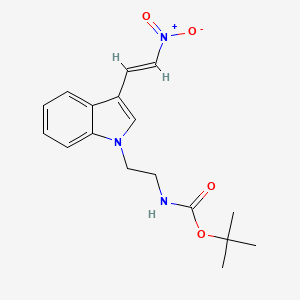
tert-butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an indole moiety, and a nitrovinyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate involves multiple steps. One common method includes the reaction of an indole derivative with a nitrovinyl compound under specific conditions. The reaction is typically carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The resulting intermediate is then reacted with tert-butyl carbamate to form the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The indole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (E)-(2-(3-(2-nitrovinyl)-1H-indol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate that lacks the indole and nitrovinyl groups.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of the indole moiety.
tert-Butyl carbanilate: Features a phenyl group instead of the indole and nitrovinyl groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-[(E)-2-nitroethenyl]indol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)18-9-11-19-12-13(8-10-20(22)23)14-6-4-5-7-15(14)19/h4-8,10,12H,9,11H2,1-3H3,(H,18,21)/b10-8+ |
InChI Key |
NIRIJLHANIWXQR-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)
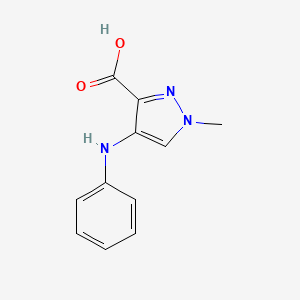
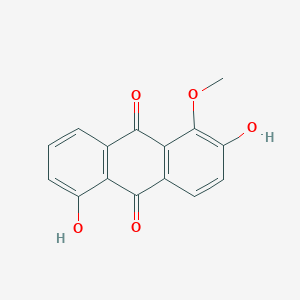
![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)

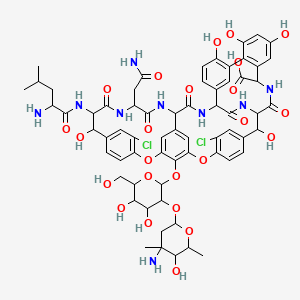
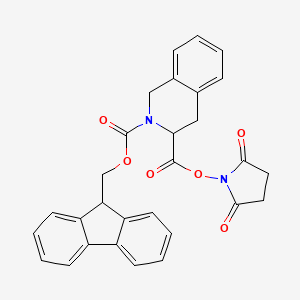
![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)
